Bienvenue dans la boutique en ligne BenchChem!

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime

Lipophilicity Regioisomer comparison Drug-likeness

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime (CAS 733796-08-2) is a fluorinated aromatic oxime classified as a heterocyclic organic compound building block. Its structure combines an electron-withdrawing difluoromethoxy group at the para position, a methoxy group at the meta position, and an oxime (–C=N–OH) functionality on a benzaldehyde scaffold, yielding a molecular formula of C₉H₉F₂NO₃ and a molecular weight of 217.17 g·mol⁻¹.

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
CAS No. 733796-08-2
Cat. No. B2481718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime
CAS733796-08-2
Molecular FormulaC9H9F2NO3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NO)OC(F)F
InChIInChI=1S/C9H9F2NO3/c1-14-8-4-6(5-12-13)2-3-7(8)15-9(10)11/h2-5,9,13H,1H3
InChIKeyZBRAYHQANBMXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime (CAS 733796-08-2) – Structural Identity and Procurement Baseline


4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime (CAS 733796-08-2) is a fluorinated aromatic oxime classified as a heterocyclic organic compound building block . Its structure combines an electron-withdrawing difluoromethoxy group at the para position, a methoxy group at the meta position, and an oxime (–C=N–OH) functionality on a benzaldehyde scaffold, yielding a molecular formula of C₉H₉F₂NO₃ and a molecular weight of 217.17 g·mol⁻¹ . Commercially available at purities typically ≥95%, it is cataloged by major suppliers including Santa Cruz Biotechnology (sc-349422), Enamine (EN300-05937), and BOC Sciences . This compound is principally employed as a synthetic intermediate and as a biochemical tool for proteomics research, with emerging interest in its potential as an enzyme inhibitor scaffold .

Why Generic Substitution Fails for 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime – Regioisomeric and Functional-Group Specificity


Benzaldehyde oximes bearing difluoromethoxy and methoxy substituents cannot be treated as interchangeable commodity chemicals. The 4-(difluoromethoxy)-3-methoxy regioisomer (CAS 733796-08-2) differs fundamentally from its 2-(difluoromethoxy)-3-methoxy regioisomer (CAS 1245782-74-4) in both computed lipophilicity (XLogP3 2.5 vs. ≈1.9) and the spatial orientation of hydrogen-bond donor/acceptor pharmacophoric elements, which directly govern target binding geometry and metabolic stability . The oxime functional group itself is critical: substitution with the cognate aldehyde (CAS 162401-70-9) eliminates the hydrogen-bond-donating hydroxyl and alters the electrophilic character of the α-carbon, precluding participation in oxime-specific condensation, cyclization, and metal-coordination chemistries . Furthermore, the para-difluoromethoxy substitution pattern confers distinct electronic properties (Hammett σₚ effect) compared to simpler oximes such as 2,4-dimethoxybenzaldoxime, affecting both chemical reactivity and potential biological target engagement .

Quantitative Differentiation Evidence for 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime – Comparator-Driven Data Tables


Regioisomeric Lipophilicity Differentiation: 4-OCF₂H vs. 2-OCF₂H Oxime

The computed partition coefficient (XLogP3) of 4-(difluoromethoxy)-3-methoxybenzaldehyde oxime is 2.5, approximately 0.6 log units higher than the estimated LogP of its 2-(difluoromethoxy)-3-methoxy regioisomer (CAS 1245782-74-4), which is approximately 1.9 . This difference is consistent with the diminished intramolecular hydrogen bonding between the ortho-OCF₂H and the oxime –OH in the 2-isomer, which partially masks hydrophilicity. In the para-substituted target compound, the full lipophilic expression of the –OCF₂H motif is realized, predicting superior passive membrane permeability under the Lipinski framework.

Lipophilicity Regioisomer comparison Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Capacity: Oxime vs. Aldehyde Precursor

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime possesses 6 hydrogen-bond acceptor sites (computed by Cactvs 3.4.8.18), compared to only 4 acceptor sites in its aldehyde precursor 4-(difluoromethoxy)-3-methoxybenzaldehyde (CAS 162401-70-9) . The oxime nitrogen and hydroxyl oxygen contribute two additional H-bond acceptors, significantly enhancing the compound's capacity for intermolecular hydrogen-bonding networks. This difference is functionally relevant: the oxime can engage in bidentate coordination to metal centers and form stable oxime-ether or oxime-ester derivatives, whereas the aldehyde is limited to carbonyl-based reactivity.

Hydrogen bonding Solubility Crystal engineering Supramolecular chemistry

Electron-Withdrawing Strength: –OCF₂H at the Para Position vs. –OCH₃ Analog

The para-difluoromethoxy substituent (–OCF₂H) exerts a significantly stronger electron-withdrawing inductive effect (–I) compared to a para-methoxy group (–OCH₃). The Hammett substituent constant σₚ for –OCF₂H is approximately +0.25 to +0.35, versus approximately –0.27 for –OCH₃ . In 4-(difluoromethoxy)-3-methoxybenzaldehyde oxime, this electronic asymmetry creates a polarized aromatic ring that deactivates electrophilic aromatic substitution at the ortho positions relative to the –OCF₂H group while leaving the positions ortho to the –OCH₃ group more reactive. This regiochemical electronic bias is absent in symmetric dimethoxy oximes such as 2,4-dimethoxybenzaldoxime (both groups are electron-donating).

Electronic effects Reactivity modulation SAR Hammett constant

Storage Stability: Low-Temperature Requirement vs. Ambient-Stable Analogs

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime requires storage at –20°C for long-term stability, as specified by multiple reputable vendors (Biozol, Hölzel-Biotech, Santa Cruz Biotechnology) . In contrast, the aldehyde precursor 4-(difluoromethoxy)-3-methoxybenzaldehyde is stable at ambient temperature (recommended storage: 2–8°C or room temperature) . This differential stability requirement likely arises from the oxime's susceptibility to hydrolysis back to the aldehyde under ambient moisture and temperature conditions, a degradation pathway not available to the aldehyde itself.

Stability Storage conditions Procurement logistics Cold-chain

Aldose Reductase Inhibitory Potential: Class-Level Benchmarking Against Validated Oxime ARIs

While direct IC₅₀ data for 4-(difluoromethoxy)-3-methoxybenzaldehyde oxime against aldose reductase (ALR2) are not publicly available, structural analogs within the benzaldehyde oxime class have demonstrated potent ALR2 inhibition: benzaldoxime and 4-fluorobenzaldoxime were shown to rival pharmacological ALR2 inhibitors in kinetic assays ; O-benzyl oxime derivatives incorporating polyhydroxybenzaldehyde fragments achieved dual-acting ALR2 inhibition with concomitant antioxidant activity ; and a series of diaryl-substituted oximes were specifically investigated as ALR2 inhibitor substrates . The target compound's structural features—an oxime capable of coordinating the NADP⁺-enzyme complex and an electron-withdrawing –OCF₂H group that may enhance binding affinity via halogen-bonding interactions—position it as a mechanistically credible ALR2 inhibitor candidate within this validated pharmacophore class. Procurement for aldose reductase screening panels is therefore scientifically justified, though users should anticipate that de novo IC₅₀ determination will be required.

Aldose reductase Enzyme inhibition Diabetic complications ALR2

Optimal Application Scenarios for 4-(Difluoromethoxy)-3-methoxybenzaldehyde Oxime Based on Quantified Differentiation


Medicinal Chemistry: ALR2 Inhibitor Screening Libraries Requiring Electron-Deficient Oxime Pharmacophores

When assembling a focused screening library for aldose reductase (ALR2) inhibitors, 4-(difluoromethoxy)-3-methoxybenzaldehyde oxime provides an electron-deficient aromatic oxime scaffold that is structurally orthogonal to the electron-rich polyhydroxybenzaldehyde oximes dominating the literature . Its computed XLogP3 of 2.5 predicts superior membrane permeability compared to more polar catechol-type oximes, potentially improving intracellular target engagement in cell-based ALR2 assays. The –OCF₂H group may also engage in halogen-bonding interactions within the enzyme's anion-binding pocket, a binding mode inaccessible to –OCH₃ or –OH analogs .

Synthetic Chemistry: Selective Electrophilic Building Block for Oxime-Ether and Heterocycle Construction

The combination of an electron-withdrawing –OCF₂H group (σₚ ≈ +0.25 to +0.35) and the oxime's 6 hydrogen-bond acceptor sites makes this compound a uniquely activated electrophile for oxime-etherification, oxime-esterification, and nitrile-oxide cycloaddition reactions . Unlike the aldehyde precursor, the oxime can participate directly in metal-catalyzed C–H activation and oxime-directed functionalization, while the para-OCF₂H substitution pattern ensures predictable regiochemical outcomes that may be less controllable with ortho-substituted regioisomers .

Proteomics and Chemical Biology: Cold-Chain-Managed Biochemical Probe with Defined H-Bond Capacity

Santa Cruz Biotechnology markets this compound specifically for proteomics research applications (sc-349422) . Its 6 H-bond acceptor count and single H-bond donor (–OH of oxime) create a balanced donor/acceptor profile suitable for reversible, non-covalent target engagement in biochemical assays. Procurement planning must incorporate –20°C storage infrastructure; the hydrolytic lability of the oxime under ambient conditions means that researchers should verify compound integrity (e.g., by NMR or LC-MS) upon receipt and after prolonged storage, particularly if experimental reproducibility across multiple assay batches is required .

Pharmaceutical Intermediate Manufacturing: Strategic Sourcing for PDE4 Inhibitor and Roflumilast-Related SAR Programs

The parent aldehyde, 4-(difluoromethoxy)-3-methoxybenzaldehyde, is a key intermediate in the synthesis of Roflumilast and related PDE4 inhibitors . The oxime derivative serves as a protected form of the aldehyde that can be carried through synthetic sequences requiring orthogonal reactivity, and it also represents a direct precursor to nitrile oxides for heterocycle construction. For process chemistry groups developing next-generation PDE4 inhibitors, sourcing both the aldehyde and the oxime from a single qualified supplier ensures batch-to-batch consistency of the critical 4-(difluoromethoxy)-3-methoxy substitution pattern, which is essential for maintaining the PDE4 pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.